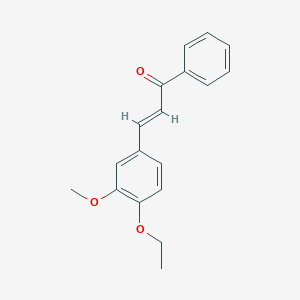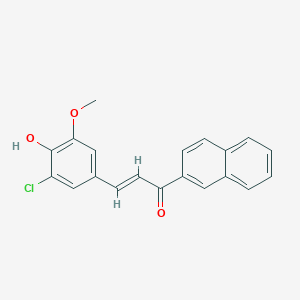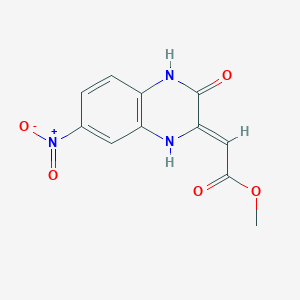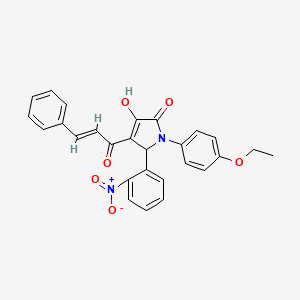![molecular formula C17H15BrN4O2 B3919107 N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919107.png)
N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
Overview
Description
N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTA is a triazole derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine involves the inhibition of tubulin polymerization, which is essential for cell division and growth. By disrupting tubulin polymerization, N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine prevents cancer cells from dividing and proliferating, leading to their eventual death. N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine also induces the production of reactive oxygen species (ROS) in cancer cells, which further contributes to their death.
Biochemical and Physiological Effects:
N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. Additionally, N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been found to decrease the expression of certain genes involved in cancer progression, such as cyclin D1 and Bcl-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer cell biology and developing new cancer treatments. However, N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine also has some limitations, such as its relatively complex synthesis process and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, including:
1. Optimization of the synthesis process to improve yields and purity.
2. Evaluation of the safety and efficacy of N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine in animal models.
3. Investigation of the potential use of N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine in combination with other cancer treatments, such as chemotherapy and radiation therapy.
4. Identification of the molecular targets of N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine and the signaling pathways involved in its anti-cancer activity.
5. Development of new derivatives of N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine with improved potency and selectivity for cancer cells.
In conclusion, N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is a promising chemical compound that has shown potent anti-cancer activity in scientific research. Its mechanism of action, biochemical and physiological effects, and potential future directions for research make it a valuable tool for studying cancer cell biology and developing new cancer treatments.
Scientific Research Applications
N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
(E)-1-[4-[2-(4-bromophenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c18-15-3-7-17(8-4-15)24-10-9-23-16-5-1-14(2-6-16)11-21-22-12-19-20-13-22/h1-8,11-13H,9-10H2/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBDILAXUDTSCA-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)OCCOC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)OCCOC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{4-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B3919038.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(4-pyridinylmethyl)-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B3919047.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide](/img/structure/B3919059.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3919064.png)


![3-benzyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919082.png)
![1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3919086.png)
![N-(2-methoxyphenyl)-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3919093.png)
![3-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3919101.png)
![2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine](/img/structure/B3919115.png)
